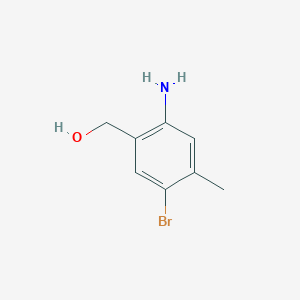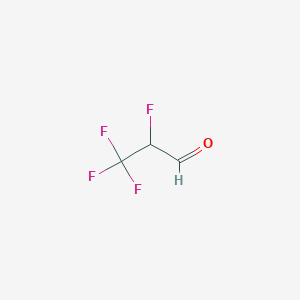
2,3,3,3-Tetrafluoropropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,3-Tetrafluoropropanal is an organic compound with the molecular formula C3H2F4O It is a fluorinated aldehyde, characterized by the presence of four fluorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,3,3,3-Tetrafluoropropanal typically involves the fluorination of propanal derivatives One common method is the reaction of propanal with elemental fluorine or fluorinating agents under controlled conditions
Industrial Production Methods: Industrial production of this compound can involve the use of continuous flow reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3,3-Tetrafluoropropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2,3,3,3-Tetrafluoropropanoic acid.
Reduction: The compound can be reduced to form 2,3,3,3-Tetrafluoropropanol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 2,3,3,3-Tetrafluoropropanoic acid.
Reduction: 2,3,3,3-Tetrafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,3,3-Tetrafluoropropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 2,3,3,3-Tetrafluoropropanal involves its interaction with specific molecular targets The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetrafluoropropanol: A fluorinated alcohol with similar structural features but different reactivity.
2,2,3,3-Tetrafluoropropionic acid: The oxidized form of 2,3,3,3-Tetrafluoropropanal.
2,3,3,3-Tetrafluoropropene: A fluorinated alkene with different chemical properties.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and multiple fluorine atoms, which impart distinct reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
2,3,3,3-tetrafluoropropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O/c4-2(1-8)3(5,6)7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEMGSYQYHIKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15149398.png)
![Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4-(3,4-dimethoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B15149402.png)
![N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide](/img/structure/B15149405.png)
![2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15149410.png)
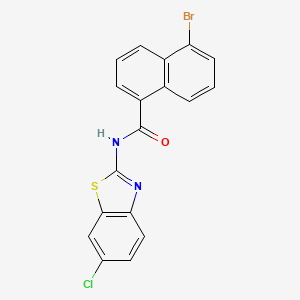
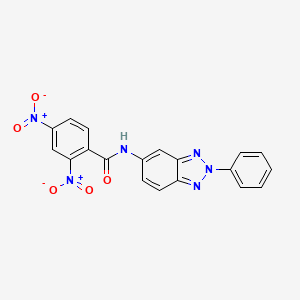
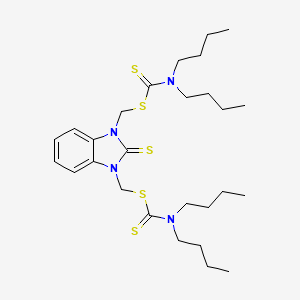
![N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B15149423.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(heptyloxy)benzamide](/img/structure/B15149431.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B15149441.png)
![4-chloro-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B15149443.png)
![methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15149462.png)
![2-[(4-Phenylbutyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B15149473.png)
